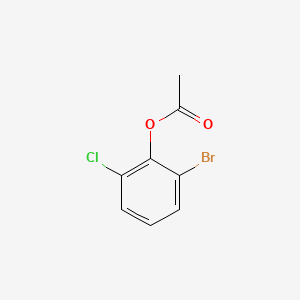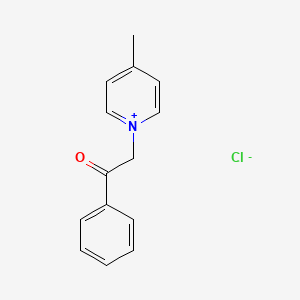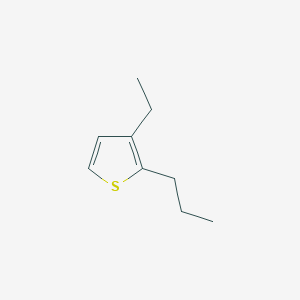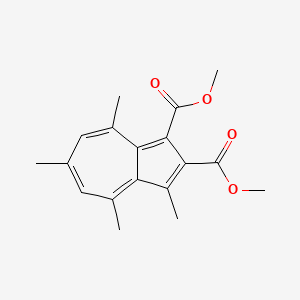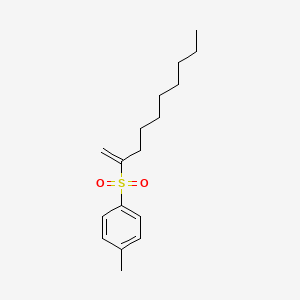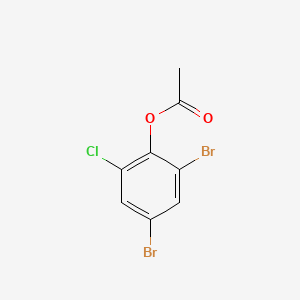
(2,4-Dibromo-6-chlorophenyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dibromo-6-chlorophenyl) acetate is an organic compound characterized by the presence of bromine, chlorine, and acetate functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromo-6-chlorophenyl) acetate typically involves the bromination and chlorination of phenyl acetate. The process begins with the acetylation of phenol to form phenyl acetate, followed by selective bromination and chlorination at the 2, 4, and 6 positions of the phenyl ring. Common reagents used in these reactions include bromine (Br2) and chlorine (Cl2) under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dibromo-6-chlorophenyl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution Products: Various substituted phenyl acetates depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenyl acetates.
Applications De Recherche Scientifique
(2,4-Dibromo-6-chlorophenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,4-Dibromo-6-chlorophenyl) acetate involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dibromo-6-fluorophenyl) acetate
- (2,4-Dibromo-6-iodophenyl) acetate
- (2,4-Dichloro-6-bromophenyl) acetate
Uniqueness
(2,4-Dibromo-6-chlorophenyl) acetate is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
102932-08-1 |
|---|---|
Formule moléculaire |
C8H5Br2ClO2 |
Poids moléculaire |
328.38 g/mol |
Nom IUPAC |
(2,4-dibromo-6-chlorophenyl) acetate |
InChI |
InChI=1S/C8H5Br2ClO2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
Clé InChI |
IIDQPNZTTBQXRG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


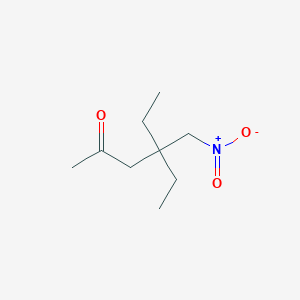
![4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14322196.png)
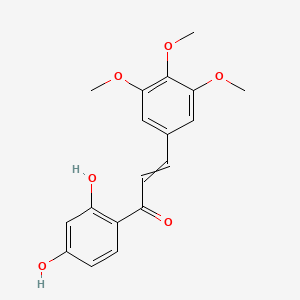
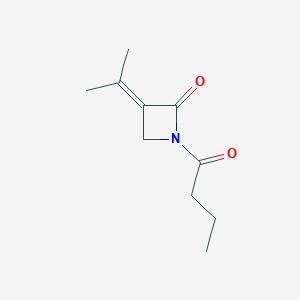
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)


